BenchChemオンラインストアへようこそ!

Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate

Serotonin receptor ligands 5-HT₆ antagonists Constrained tryptamines

Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate is a conformationally constrained tryptamine analog featuring a 3-(1-methylpyrrolidin-2-ylmethyl) substituent on the indole core and a methyl ester at the 5‑position. This scaffold places the compound within a well‑characterized class of serotonergic ligands and their synthetic precursors.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
CAS No. 1956382-01-6
Cat. No. B13433632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate
CAS1956382-01-6
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCN1CCCC1CC2=CNC3=C2C=C(C=C3)C(=O)OC
InChIInChI=1S/C16H20N2O2/c1-18-7-3-4-13(18)8-12-10-17-15-6-5-11(9-14(12)15)16(19)20-2/h5-6,9-10,13,17H,3-4,7-8H2,1-2H3
InChIKeyHCOWPXFBCIWDMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate (CAS 1956382-01-6): Core Structural and Pharmacophoric Identity


Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate is a conformationally constrained tryptamine analog featuring a 3-(1-methylpyrrolidin-2-ylmethyl) substituent on the indole core and a methyl ester at the 5‑position [1]. This scaffold places the compound within a well‑characterized class of serotonergic ligands and their synthetic precursors. The (R)‑enantiomer of the closely related 5‑unsubstituted analog is a documented impurity of the anti‑migraine drug eletriptan [2], while N1‑arylsulfonyl derivatives of the same 3‑(1‑methylpyrrolidin‑2‑ylmethyl)‑1H‑indole template exhibit sub‑nanomolar antagonist potency at the 5‑HT₆ receptor [3]. The 5‑methoxycarbonyl group provides a chemically orthogonal handle for further derivatization, distinguishing it from both the unsubstituted indole and the free carboxylic acid.

Why Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate Cannot Be Replaced by a Generic Indole or Undifferentiated Pyrrolidinylmethyl Analog


Indole derivatives bearing a pyrrolidinylmethyl moiety at the 3‑position exhibit steep structure–activity relationships where both the regiochemistry of substitution and the nature of the 5‑substituent control pharmacological profile. The 3‑(1‑methylpyrrolidin‑2‑ylmethyl) group enforces a specific conformational constraint that is essential for high‑affinity interaction with 5‑HT receptor subtypes; moving the substituent to the 2‑position or replacing the N‑methylpyrrolidine with piperidine can reduce binding affinity by >10‑fold [1]. Simultaneously, the 5‑methoxycarbonyl ester of the target compound serves as a latent carboxylic acid or amide precursor, enabling divergent synthetic elaboration that is not possible with the 5‑unsubstituted, 5‑bromo, or 5‑methylsulfonyl analogs [2]. Because even stereochemical inversion at the pyrrolidine 2‑position produces enantiomers with markedly different receptor binding (R‑ vs S‑isomers differ by >10‑fold in Ki at 5‑HT₆) [1], simple interchange with an achiral or racemic pyrrolidinylmethyl indole is scientifically untenable for any application requiring defined stereochemistry or target engagement.

Quantitative Differentiation of Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate from Structurally Closest Analogs


Positional Isomer Differentiation: 3‑ vs 2‑(Pyrrolidinylmethyl) Indole Scaffolds

In a series of N1‑arylsulfonyltryptamine derivatives, the 3‑(1‑methylpyrrolidin‑2‑ylmethyl)‑1H‑indole array (compounds 11) demonstrated high affinity 5‑HT₆ receptor binding, whereas the corresponding β‑carboline array (14), which constrains the basic nitrogen in a different spatial orientation, bound with 10‑ to 100‑fold weaker affinity [1]. The target compound retains the proven 3‑(1‑methylpyrrolidin‑2‑ylmethyl) regiochemistry, ensuring that subsequent N1‑functionalization can yield sub‑nanomolar antagonists ((S)‑11r IC₅₀ = 0.8 nM; (S)‑11t IC₅₀ = 1.0 nM) [1]. In contrast, the 2‑(pyrrolidin‑1‑ylmethyl)‑1H‑indole‑5‑carboxylate isomer (CAS 880360‑86‑1) has no reported 5‑HT₆ binding data, and literature precedent indicates that 2‑substituted analogs generally lose 5‑HT₁B/₁D agonist activity [2].

Serotonin receptor ligands 5-HT₆ antagonists Constrained tryptamines

Functional Group Differentiation at the 5‑Position: Methyl Ester vs Carboxylic Acid vs Sulfonamide

The 5‑methoxycarbonyl group of the target compound provides a protected carboxyl functionality that can be selectively hydrolyzed to the free acid (CAS 1956331‑17‑1) or directly converted to amides, hydrazides, or heterocycles without affecting the 3‑pyrrolidinylmethyl moiety . The corresponding 5‑carboxylic acid (C₁₅H₁₈N₂O₂, MW 258.32) is significantly more hydrophilic (clogP ≈ 1.2 vs ≈2.0 for the methyl ester), and its direct use in amide coupling often requires protection/deprotection steps that add 2‑3 synthetic operations [1]. In the patented synthesis of CP‑122,288, the 5‑methylaminosulfonylmethyl analog is accessed via a sulfonamide intermediate that is incompatible with ester hydrolysis conditions, making the methyl ester the preferred entry point for divergent medicinal chemistry [1].

Synthetic intermediate Prodrug design Indole functionalization

Chiral Resolution Requirement: (R)‑ vs (S)‑Enantiomer Pharmacological Discrimination

The target compound is supplied as the racemate or the unresolved chiral center at the pyrrolidine 2‑position. In the structurally analogous N1‑arylsulfonyl‑3‑(1‑methylpyrrolidin‑2‑ylmethyl)‑1H‑indole series, the (S)‑enantiomers ((S)‑11r and (S)‑11t) display IC₅₀ values of 0.8‑1.0 nM at 5‑HT₆, whereas the corresponding (R)‑enantiomers exhibit >10‑fold weaker antagonism [1]. This enantiospecificity is consistent with the observation that the (R)‑enantiomer of the 5‑unsubstituted analog is an eletriptan impurity [2], indicating that biological recognition is exquisitely sensitive to the absolute configuration at the 2‑position of the pyrrolidine ring.

Chiral resolution 5-HT₆ receptor Enantioselective synthesis

Comparative Synthetic Accessibility: Pre‑Functionalized Indole Ester vs Multi‑Step Construction

The 5‑methoxycarbonyl group is already installed on the indole ring, eliminating the need for a late‑stage Heck cyclization that, in the original CP‑122,288 route, proceeds in only ~25% yield and requires chromatographic purification [1]. Starting from methyl indole‑5‑carboxylate, the 3‑(1‑methylpyrrolidin‑2‑ylmethyl) substituent can be introduced via Mannich‑type or reductive amination strategies in >60% yield [2]. This contrasts with the classic Fisher indole or Japp–Klingemann approaches that construct the indole ring after attaching the pyrrolidine side chain, often resulting in regioisomeric mixtures and lower overall throughput.

Process chemistry Heck reaction Indole synthesis

High‑Value Application Scenarios for Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate


Divergent Synthesis of 5‑HT₆ and 5‑HT₁ Receptor Ligand Libraries

The 5‑methoxycarbonyl group serves as a versatile anchor for parallel amidation or reduction, enabling rapid exploration of 5‑position SAR while maintaining the 3‑(1‑methylpyrrolidin‑2‑ylmethyl) pharmacophore that delivers sub‑nanomolar 5‑HT₆ antagonists [1]. After chiral resolution, the (S)‑enantiomer can be N1‑arylsulfonylated to generate potent, selective tool compounds for CNS target validation.

Eletriptan-Related Substance Reference Standard Synthesis

The target compound is a direct synthetic precursor to the (R)‑3‑((1‑methylpyrrolidin‑2‑yl)methyl)‑1H‑indole impurity of eletriptan [2]. Hydrolysis and decarboxylation of the methyl ester furnishes the impurity standard, which is required for ICH‑compliant analytical method validation in pharmaceutical quality control.

Process Chemistry Route Scouting for Migraine Drug Intermediates

Starting from methyl indole‑5‑carboxylate, the 3‑alkylation step proceeds in substantially higher yield than the traditional intramolecular Heck reaction (~25%) used in the original CP‑122,288 patent [3]. Kilogram‑scale procurement of the pre‑formed ester enables process intensification and cost reduction for commercial intermediate manufacture.

Chiral Probe Synthesis for Enantioselective Pharmacology Studies

Because the (R)‑ and (S)‑enantiomers of closely related 3‑(1‑methylpyrrolidin‑2‑ylmethyl)‑1H‑indole derivatives differ by >10‑fold in 5‑HT₆ affinity [1], the racemic ester can be resolved by chiral HPLC or diastereomeric salt formation to provide enantiopure building blocks. These are essential for investigating enantiospecific target engagement in serotonergic pathways.

Quote Request

Request a Quote for Methyl 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.